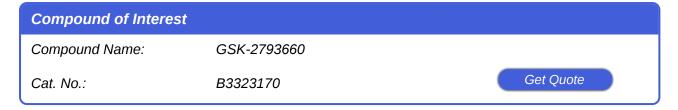


Technical Support Center: Understanding GSK-2793660-Induced Skin Peeling

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers investigating the mechanism of skin peeling induced by **GSK-2793660**, an irreversible inhibitor of Cathepsin C (CTSC). The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data summaries, and visual diagrams to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary skin-related adverse event observed with **GSK-2793660**?

A1: The primary skin-related adverse event is epidermal desquamation, which manifests as peeling of the skin, particularly on the palms of the hands and soles of the feet (palmar-plantar surfaces). This was observed in a Phase I clinical trial (NCT02058407) involving healthy male subjects.[1][2]

Q2: At what dose and after how long does this skin peeling typically occur?

A2: In the clinical trial, skin peeling was observed in subjects receiving repeat oral doses of 12 mg of **GSK-2793660** once daily. The onset of this adverse event was typically between 7 to 10 days after the initiation of dosing.[1][2]

Q3: What is the proposed mechanism behind GSK-2793660-induced skin peeling?



A3: The proposed mechanism is the inhibition of Cathepsin C (CTSC). CTSC is a lysosomal cysteine protease that is believed to play a crucial role in the proper differentiation and desquamation of keratinocytes, the primary cells of the epidermis. By irreversibly inhibiting CTSC, **GSK-2793660** likely disrupts the normal proteolytic processes required for maintaining the integrity of the epidermal layers, leading to premature peeling. This is supported by the skin manifestations seen in Papillon-Lefèvre syndrome, a rare genetic disorder caused by a loss-of-function mutation in the CTSC gene.

Q4: Were similar skin findings observed in preclinical toxicology studies?

A4: No, preclinical toxicology studies in rats and dogs, with dosing for up to 3 months at high doses, did not show any skin abnormalities.[1] This suggests a potential species-specific difference in the role of CTSC in skin integrity or a difference in drug metabolism and distribution.

Q5: Is the skin peeling associated with inflammation?

A5: The observed skin desquamation was generally not associated with significant visual signs of inflammation, exudates, or pain.[1]

Troubleshooting Guide for In Vitro Experiments

This guide addresses potential issues researchers may encounter when studying **GSK-2793660**-induced skin peeling in a laboratory setting.

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Issue	Possible Cause(s)	Suggested Solution(s)
No observable effect of GSK- 2793660 on keratinocyte differentiation in 2D culture.	- Insufficient drug concentration or incubation time Keratinocyte cell line (e.g., HaCaT) may not fully recapitulate in vivo epidermal structure The chosen differentiation markers are not sensitive to CTSC inhibition.	- Perform a dose-response and time-course experiment to determine optimal conditions Utilize a 3D human skin equivalent model for a more physiologically relevant system Analyze a broader range of differentiation markers, including loricrin, filaggrin, and specific keratins (KRT1, KRT10).
High variability in results from 3D skin equivalent models.	- Inconsistent tissue culture technique Variability in the thickness and differentiation of the skin equivalents Drug penetration issues.	- Standardize all steps of the 3D model generation, including cell seeding density and culture duration Perform histological analysis to ensure consistent tissue morphology before drug treatment Use a formulation of GSK-2793660 that enhances skin penetration or consider longer exposure times.
Difficulty in quantifying the degree of skin peeling in vitro.	- Subjective visual assessment Lack of a standardized and quantitative endpoint.	- Employ a validated quantitative assay, such as measuring the release of a fluorescently labeled substrate from the upper layers of the 3D skin model Utilize image analysis software to quantify the area of desquamation from microscopic images.
Contradictory results in downstream protease activity assays.	- Off-target effects of GSK- 2793660 at high concentrations Complexity of	- Confirm the specific inhibition of CTSC activity in your experimental system using a



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the proteolytic cascade in the skin.

fluorogenic substrate assay.Investigate the activity of other
proteases involved in
desquamation, such as
kallikreins (KLKs), to
understand the broader impact
of CTSC inhibition.

Experimental ProtocolsIn Vitro Keratinocyte Differentiation Assay

Objective: To assess the effect of **GSK-2793660** on the differentiation of human keratinocytes.

Methodology:

- Cell Culture: Culture primary human epidermal keratinocytes or HaCaT cells in a low-calcium keratinocyte growth medium.
- Induction of Differentiation: Once cells reach 70-80% confluency, switch to a high-calcium (1.2-1.8 mM) differentiation medium to induce differentiation.
- Drug Treatment: Concurrently with the switch to high-calcium medium, treat the cells with varying concentrations of **GSK-2793660** (e.g., 0.1, 1, 10 μM) or vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for a period of 3 to 7 days, replacing the medium with fresh medium and drug every 2-3 days.
- Analysis:
 - Morphological Assessment: Observe changes in cell morphology using phase-contrast microscopy.
 - Western Blotting: Lyse the cells and perform Western blot analysis for key differentiation markers such as Keratin 1 (KRT1), Keratin 10 (KRT10), Loricrin, and Filaggrin.[3][4]
 - Quantitative PCR (qPCR): Extract RNA and perform qPCR to analyze the gene expression of the aforementioned differentiation markers.



3D Human Skin Equivalent (HSE) Model for Desquamation Assessment

Objective: To evaluate the effect of **GSK-2793660** on the stratification and desquamation of a 3D human skin model.

Methodology:

- HSE Culture: Culture commercially available full-thickness HSEs according to the manufacturer's instructions. These models consist of a dermal layer with fibroblasts and a stratified epidermal layer with keratinocytes.
- Drug Treatment: Apply **GSK-2793660** topically to the surface of the HSEs in a suitable vehicle or add it to the culture medium. Include a vehicle-only control group.
- Incubation: Culture the treated HSEs for up to 14 days.
- Analysis:
 - Histology: At various time points, fix the HSEs in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to visualize the epidermal structure and signs of peeling.
 - Immunohistochemistry: Perform immunohistochemical staining for markers of cell adhesion (e.g., Desmoglein-1, Corneodesmosin) and differentiation to assess the integrity of the stratum corneum.
 - Quantitative Desquamation Assay: A gentle tape-stripping method can be used to collect corneocytes from the surface of the HSEs. The amount of protein collected can be quantified as a measure of desquamation.

Quantitative Data Summary

Table 1: Incidence of Skin Peeling in a Phase I Clinical Trial of GSK-2793660



Treatment Group	Dose	Number of Subjects with Skin Peeling	Total Number of Subjects	Incidence Rate
GSK-2793660	12 mg once daily (repeat dose)	7	10	70%
Placebo	N/A	0	5	0%

Data from the NCT02058407 clinical trial.[1]

Table 2: Effect of GSK-2793660 on Cathepsin C and Downstream Protease Activity

Analyte	Method	% Inhibition/Reduction (vs. Placebo)
Whole Blood CTSC Activity	Enzyme Assay	≥90% inhibition within 3 hours on day 1
Neutrophil Elastase (NE) Activity	Enzyme Assay	Modest reductions of approximately 20%
Cathepsin G Activity	Enzyme Assay	Modest reductions of approximately 20%
Proteinase 3 Activity	Enzyme Assay	Modest reductions of approximately 20%

Data from the NCT02058407 clinical trial.[1]

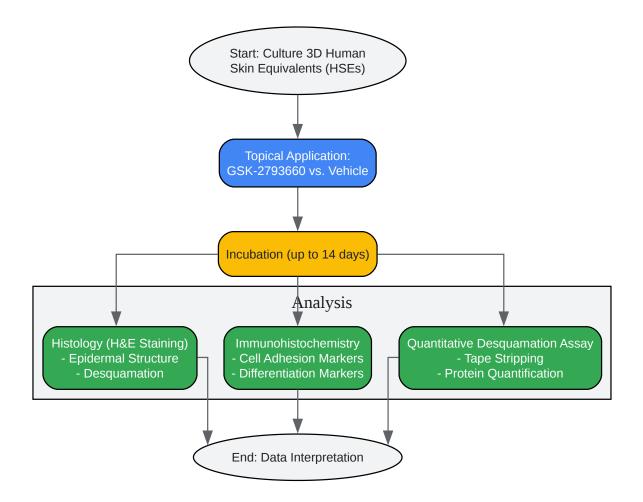
Visualizations





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Caption: Proposed mechanism of GSK-2793660-induced skin peeling.





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Caption: Experimental workflow for assessing skin peeling in a 3D model.

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